(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid
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Overview
Description
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid is a specialized chemical compound used in various scientific research fields. This compound is a deuterated analog of 12,13-dihydroxyoctadec-9-enoic acid, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The presence of deuterium can significantly alter the compound’s physical and chemical properties, making it valuable for studying biological processes and developing new pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.
Epoxidation: Formation of an epoxide intermediate by reacting the precursor with an oxidizing agent.
Hydroxylation: Conversion of the epoxide to dihydroxy groups using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of hydroxyl groups to form alkanes or alkenes.
Substitution: Replacement of hydroxyl groups with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a drug development tool.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Z,12S,13R)-12,13-dihydroxyoctadec-9-enoic acid: The non-deuterated analog with similar chemical structure but different physical properties.
(Z,12S,13R)-12,13-epoxyoctadecenoic acid: An epoxide analog used in similar research applications.
Uniqueness
The uniqueness of (Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid lies in its deuterium content, which can enhance its stability and alter its reactivity. This makes it a valuable tool for studying complex biological processes and developing new pharmaceuticals.
Properties
Molecular Formula |
C18H34O4 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChI Key |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])([C@@]([2H])(CCCCC)O)O)/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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